Sodium;2-(4-methoxyphenyl)quinoline-4-carboxylate
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Overview
Description
Sodium;2-(4-methoxyphenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzoic acid to form the corresponding Schiff base. This intermediate is then cyclized under acidic conditions to yield the quinoline core. The final step involves the carboxylation of the quinoline derivative, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Sodium;2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium;2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylate: Lacks the methoxy group, resulting in different chemical properties.
2-(4-Hydroxyphenyl)quinoline-4-carboxylate: Contains a hydroxy group instead of a methoxy group, leading to different reactivity.
2-(4-Chlorophenyl)quinoline-4-carboxylate: Contains a chloro group, which affects its chemical behavior and biological activity.
Uniqueness
Sodium;2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. This influences its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
sodium;2-(4-methoxyphenyl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3.Na/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16;/h2-10H,1H3,(H,19,20);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVDITHJULPLNR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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